Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate
Description
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Properties
CAS No. |
651056-63-2 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
benzyl N-(1-formyl-4-methylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-15(7-9-17(12-18)10-8-15)16-14(19)20-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,16,19) |
InChI Key |
MOKYOSLMEPNPFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Technical Whitepaper: Synthesis, Safety, and Application of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the design of highly specific enzyme inhibitors relies heavily on precisely engineered molecular building blocks. Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate is a highly specialized, proprietary synthetic intermediate primarily utilized in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors—a critical class of oral hypoglycemic agents used in the management of type 2 diabetes.
Because this compound is typically synthesized as a custom or proprietary intermediate (e.g., in the synthesis of 2-cyano-4-fluoropyrrolidine derivatives as documented in [1]), a universally assigned, public CAS Registry Number is not indexed in primary open databases. However, its structural components—the carboxybenzyl (Cbz) protecting group and the N-formylated piperidine core—are well-documented. This whitepaper provides a comprehensive technical guide to its physicochemical profiling, causality-driven synthetic workflow, self-validating analytical protocols, and predictive Safety Data Sheet (SDS) guidelines.
Structural & Physicochemical Profiling
The architectural brilliance of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate lies in its dual-functionalized piperidine core. The C4 position features a methyl group and a primary amine protected by a [2] (Cbz) group, while the N1 position is formylated.
Quantitative Physicochemical Data
Note: Data is computed based on structural topology and analogous substructures (e.g., [3]).
| Property | Value | Method / Significance |
| Molecular Formula | C15H20N2O3 | Exact structural count |
| Molecular Weight | 276.33 g/mol | Monoisotopic mass: 276.1474 Da |
| LogP (Predicted) | 1.8 – 2.2 | Indicates moderate lipophilicity, ideal for organic extraction |
| Hydrogen Bond Donors | 1 | Cbz-protected amine (N-H) |
| Hydrogen Bond Acceptors | 3 | Carbamate (x2) and Formyl (x1) oxygens |
| Topological Polar Surface Area | 68.4 Ų | Favorable for standard silica gel chromatography |
Synthetic Workflow & Mechanistic Insights
As a Senior Application Scientist, it is critical to understand that chemical synthesis is not merely a sequence of actions, but a series of logic-driven, causal decisions.
Causality in Experimental Choices: The Orthogonal Protection Strategy
Why utilize a Carboxybenzyl (Cbz) group instead of the ubiquitous tert-Butyloxycarbonyl (Boc) group for the C4-amine? The subsequent N-formylation step requires the generation of acetic formic anhydride—an acidic reagent. A Boc group is highly acid-labile and would undergo premature deprotection under these conditions, leading to uncontrolled polymerization or bis-formylation. The Cbz group, conversely, is completely stable to acidic environments, ensuring absolute regiocontrol. It can later be orthogonally cleaved via catalytic hydrogenolysis (Pd/C, H₂) without disturbing the acid- and base-sensitive N-formyl moiety.
Step-by-Step Methodology & Self-Validating Protocols
Step 1: Cbz Protection of 4-Methylpiperidin-4-amine
-
Procedure: Dissolve 4-methylpiperidin-4-amine (1.0 eq) in a vigorously stirred biphasic mixture of dichloromethane (DCM) and saturated aqueous NaHCO₃ (1:1 v/v) at 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise over 30 minutes. Warm to room temperature and stir for 4 hours.
-
Self-Validating System:
-
In-process: Monitor via Thin-Layer Chromatography (TLC) using DCM/MeOH (90:10). The primary amine starting material (ninhydrin-positive, stays near the baseline) will be consumed, replaced by a strongly UV-active intermediate (Rf ~0.6).
-
Post-isolation: ¹H NMR (CDCl₃) must show a new multiplet at 7.30–7.38 ppm (5H, aromatic) and a singlet at ~5.05 ppm (2H, CH₂-Ph), confirming Cbz incorporation.
-
Step 2: N-Formylation of the Piperidine Ring
-
Procedure: Prepare acetic formic anhydride in situ by adding formic acid (3.0 eq) to acetic anhydride (2.5 eq) at 0 °C, stirring for 1 hour. Dissolve the intermediate from Step 1 in anhydrous tetrahydrofuran (THF) at 0 °C under nitrogen. Add the mixed anhydride dropwise. Stir at room temperature for 12 hours.
-
Self-Validating System:
-
In-process: Liquid Chromatography-Mass Spectrometry (LC-MS) will confirm the mass shift from the intermediate [M+H]⁺ = 249.1 to the target product [M+H]⁺ = 277.1.
-
Post-isolation (Critical Metric): ¹H NMR (DMSO-d₆) will reveal a distinct singlet at ~8.0 ppm (N-CHO). Furthermore, the piperidine ring protons will exhibit complex, broadened splitting patterns. This is caused by rotamers—restricted rotation around the N–C(O)H partial double bond—which serves as the definitive structural hallmark of successful N-formylation.
-
Synthetic workflow for Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate.
Application in Drug Discovery: DPP-4 Inhibition
Once synthesized, the Cbz group is removed via hydrogenolysis. The resulting free amine is coupled to a reactive core (such as a 2-cyano-4-fluoropyrrolidine). In the final drug molecule, the N-formyl group is not merely a structural spacer; it actively engages in hydrogen bonding within the S2 pocket of the DPP-4 enzyme, driving competitive inhibition. This prevents the degradation of Glucagon-Like Peptide-1 (GLP-1), thereby enhancing insulin secretion.
Mechanism of action for DPP-4 inhibitors derived from the target intermediate.
Safety Data Sheet (SDS) & Handling Protocols
While a specific commercial SDS may be proprietary to custom synthesis organizations, the following predictive safety profile is generated based on the [4] and formylated piperidines.
Hazard Identification (GHS Classification)
| Hazard Class | Category | Hazard Statement (H-Code) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
Precautionary Handling Protocols
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. The compound should only be handled inside a certified Class II chemical fume hood.
-
P280: Wear protective gloves (Nitrile, minimum 0.11 mm thickness), protective clothing, and eye protection (safety goggles with side shields).
-
Storage: Store in a tightly closed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Protect from moisture and strong oxidizing agents to prevent degradation of the formyl group.
-
Spill Response: Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing. Place in a designated container for disposal according to local regulations. Do not flush into surface water or sanitary sewer system.
References
- Title: Derive de 2-cyano-4-fluoropyrrolidine ou de son sel (2-cyano-4-fluoropyrrolidine derivative or salt thereof)
-
Title: Benzyl carbamate Source: Wikipedia, The Free Encyclopedia URL: [Link]
-
Title: Benzyl 4-formylpiperidine-1-carboxylate (Structural Analog Reference) Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 2776272 URL: [Link]
-
Title: Benzyl carbamate (Safety and Hazards Reference) Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 12136 URL: [Link]
Molecular weight, exact mass, and formula of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate
An In-depth Technical Guide to Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate: Physicochemical Properties and Synthetic Strategy
Introduction
Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate is a distinct organic molecule that incorporates several key functional groups of interest in medicinal chemistry and drug development. The structure features a piperidine scaffold, a common motif in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties.[1][2] This core is further functionalized with a 4-methyl-4-aminocarbamate moiety and an N-formyl group. The benzyl carbamate, often referred to as a carboxybenzyl (Cbz or Z) group, is a widely used protecting group for amines in organic synthesis.[3][4] The combination of these structural features suggests potential applications as a synthetic intermediate or as a pharmacologically active agent itself. This guide provides a detailed overview of the fundamental physicochemical properties of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate, derived from its chemical structure, and outlines a conceptual framework for its synthesis based on established chemical methodologies.
Chemical Identity and Core Properties
While a dedicated entry for Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate is not readily found in major chemical databases, its molecular formula and corresponding masses can be precisely determined from its nomenclature. The systematic name defines a unique chemical structure from which these core properties are derived.
| Property | Value |
| Molecular Formula | C₁₅H₂₀N₂O₃ |
| Molecular Weight | 276.34 g/mol |
| Exact Mass | 276.14739 Da |
| IUPAC Name | Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate |
| SMILES | CC1(CCN(C=O)CC1)NC(=O)OCC2=CC=CC=C2 |
The molecular weight is calculated using the atomic weights of the constituent elements, while the exact mass is determined from their monoisotopic masses.[5][6] These values are crucial for mass spectrometry analysis, a primary technique for molecular identification.
Structural Elucidation
The chemical structure of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate is deduced by systematically interpreting its name:
-
Piperidin-4-yl : This indicates a piperidine ring as the central scaffold, with substitution at the 4th position.
-
4-methyl : A methyl group is attached to the 4th carbon of the piperidine ring.
-
1-formyl : A formyl group (-CHO) is attached to the nitrogen atom (position 1) of the piperidine ring.
-
Carbamate : A carbamate functional group (-NH-C(=O)-O-) is present.
-
Benzyl : A benzyl group (C₆H₅CH₂-) is attached to the oxygen atom of the carbamate.
-
...piperidin-4-yl)carbamate : This signifies that the nitrogen of the carbamate is attached to the 4th position of the piperidine ring.
This assembly of functional groups leads to the following chemical structure:
Caption: Proposed synthetic workflow for Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate.
Methodologies and Experimental Considerations
-
Synthesis of the 4-Amino-4-methylpiperidine Intermediate:
-
Rationale: The synthesis begins with a commercially available starting material, such as 1-Boc-4-piperidone. The introduction of both an amino group and a methyl group at the 4-position can be achieved through a Strecker synthesis or related methodologies. [7]The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves as a protecting group to prevent unwanted side reactions during this step.
-
Protocol Outline:
-
To a solution of 1-Boc-4-piperidone in a suitable solvent (e.g., methanol), add an amine source (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide).
-
Stir the reaction mixture at room temperature until the formation of the aminonitrile is complete, as monitored by Thin Layer Chromatography (TLC).
-
The resulting aminonitrile can then be reduced (e.g., using LiAlH₄ or catalytic hydrogenation) to yield 1-Boc-4-aminomethyl-piperidine, or alternatively, a Grignard reaction with methylmagnesium bromide on the ketone followed by a Ritter reaction can provide the desired 1-Boc-4-amino-4-methylpiperidine. A more direct approach as described for related structures might involve a reductive amination pathway. [1]
-
-
-
N-Benzyloxycarbonylation:
-
Rationale: With the 4-amino-4-methylpiperidine intermediate in hand, the benzyl carbamate moiety is introduced. This is a standard N-protection reaction. [8][9] * Protocol Outline:
-
Dissolve the 1-Boc-4-amino-4-methylpiperidine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Cool the mixture in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove the base and salts, followed by drying and evaporation of the solvent.
-
-
-
Boc Deprotection:
-
Rationale: The Boc protecting group on the piperidine nitrogen must be removed to allow for the subsequent formylation. This is typically achieved under acidic conditions.
-
Protocol Outline:
-
Dissolve the product from the previous step in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the TFA and solvent under reduced pressure. The product is often obtained as a salt, which can be neutralized in a subsequent step.
-
-
-
N-Formylation:
-
Rationale: The final step is the formylation of the piperidine nitrogen. Various mild and efficient formylating agents can be used. [10][11]A common method is the use of a mixed anhydride of formic acid and acetic acid.
-
Protocol Outline:
-
Prepare the formylating agent by reacting formic acid with acetic anhydride.
-
Dissolve the deprotected piperidine derivative in a suitable solvent and add the pre-formed formylating agent.
-
Stir the reaction at room temperature until completion.
-
Purify the final product, Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate, using techniques such as column chromatography to obtain a high-purity compound.
-
-
Characterization
The identity and purity of the synthesized Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of all expected functional groups (benzyl, formyl, methyl, piperidine ring protons) and their connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to verify the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H and C=O stretches of the carbamate, and the C=O stretch of the formyl group.
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical properties of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate, derived from its chemical structure. While this compound is not cataloged in major public databases, its molecular formula (C₁₅H₂₀N₂O₃), molecular weight (276.34 g/mol ), and exact mass (276.14739 Da) have been determined. Furthermore, a logical and robust synthetic pathway has been proposed, grounded in well-established and widely cited chemical transformations. This guide serves as a valuable resource for researchers and scientists interested in the synthesis and potential applications of this and related piperidine derivatives in the field of drug discovery and development.
References
- Kim, S., & Lee, J. I. (Year).
- Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Kour, P., et al. (2018). A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Formylation: N-Formylpiperidine as a Superior Reagent.
- Tang, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3845-3848.
- Kim, S., Lee, J. I., & Yi, K. Y. (1985). New Amino-protective Reagents for t-Butoxycarbonylation and Benzyloxycarbonylation of Amines and Amino Acids. Bulletin of the Chemical Society of Japan, 58(12), 3570-3574.
- Hou, Z., et al. (1988). PREPARATION OF N-FORMYLPIPERIDINE. Chinese Journal of Applied Chemistry, 0(2), 84-86.
- Reddy, B. V. S., et al. (2016). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Indian Journal of Advances in Chemical Science.
- Yadav, J. S., et al. (2012). N-Benzyloxycarbonylation of amines in the ionic liquid [TPA][L-Pro] as an efficient reaction medium.
- Lange, J., et al. (2016). Copper‐Catalyzed Formylation of Amines by using Methanol as the C1 Source. Chemistry – A European Journal, 22(39), 13819-13822.
- Jolliffe, J. D., et al. (2020). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Beilstein Journal of Organic Chemistry, 16, 216-222.
- Chudatemiya, V., et al. (2021). Yield of 1-formylpiperidine during N-formylation of piperidine in the presence of Pt(Nb6)2 at 130 °C at various reaction times.
- Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online.
- PubChemLite. (n.d.). Brn 2136542 (C15H20N2O3).
- PubChemLite. (n.d.). 101496-69-9 (C15H20N2O3).
- MOLBASE. (n.d.). C15H20N2O3 - Molecular Formula.
Sources
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- 7. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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Step-by-step synthesis protocol for Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate
Application Note: Strategic Synthesis of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate
Context and Mechanistic Rationale
In modern peptidomimetic drug discovery, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors and related metabolic modulators, highly functionalized piperidine derivatives serve as critical structural scaffolds [1]. The target molecule, Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate , presents a unique synthetic challenge due to the presence of a sterically hindered quaternary carbon (C4) bearing both a methyl group and a protected primary amine, alongside an N-formylated piperidine nitrogen.
Causality in Experimental Design: To synthesize this molecule with high fidelity, an orthogonal protection strategy is mandatory. We begin with commercially available 1-Boc-4-amino-4-methylpiperidine .
-
Orthogonality: The primary amine is protected with a Carboxybenzyl (Cbz) group. The Cbz group is stable to the highly acidic conditions required to subsequently remove the tert-butyloxycarbonyl (Boc) group from the piperidine nitrogen [2].
-
Steric Considerations: The C4 position is sterically hindered. Schotten-Baumann conditions (biphasic aqueous/organic) are selected for the Cbz protection to drive the reaction forward while minimizing side reactions.
-
Formylation Dynamics: N-formylation of the secondary piperidine amine is achieved using ethyl formate. Utilizing ethyl formate as both reagent and solvent under reflux conditions ensures complete conversion without the need for highly reactive, moisture-sensitive formylating agents like acetic formic anhydride.
Synthetic Workflow Visualization
Synthetic workflow for Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate.
Quantitative Data & Stoichiometry
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Step | Reagent / Material | MW ( g/mol ) | Eq. | Amount | Function |
| 1 | 1-Boc-4-amino-4-methylpiperidine | 214.31 | 1.0 | 2.14 g | Starting Material |
| 1 | Benzyl chloroformate (Cbz-Cl) | 170.60 | 1.2 | 1.71 mL | Protecting Agent |
| 1 | Sodium carbonate (Na₂CO₃) | 105.99 | 2.5 | 2.65 g | Base |
| 2 | Cbz-Protected Intermediate | 348.44 | 1.0 | ~3.48 g | Intermediate 1 |
| 2 | 4M HCl in Dioxane | 36.46 | 10.0 | 25.0 mL | Deprotecting Agent |
| 3 | Deprotected Piperidine HCl salt | 284.78 | 1.0 | ~2.85 g | Intermediate 2 |
| 3 | Triethylamine (TEA) | 101.19 | 2.5 | 3.48 mL | Base (Acid Scavenger) |
| 3 | Ethyl Formate | 74.08 | Excess | 30.0 mL | Reagent / Solvent |
Step-by-Step Experimental Protocols
Phase 1: Synthesis of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-methylpiperidine-1-carboxylate
Objective: Selective Cbz protection of the sterically hindered primary amine.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-4-amino-4-methylpiperidine (2.14 g, 10.0 mmol) in 30 mL of Tetrahydrofuran (THF).
-
Base Addition: Add a solution of Na₂CO₃ (2.65 g, 25.0 mmol) dissolved in 30 mL of deionized water. Stir vigorously to ensure a well-mixed biphasic system.
-
Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.
-
Reagent Addition: Dropwise, add Benzyl chloroformate (1.71 mL, 12.0 mmol) via syringe over 10 minutes. Causality note: Slow addition prevents the exothermic formation of symmetrical urea byproducts.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir vigorously for 12 hours.
-
Validation & Workup: Monitor via TLC (Hexanes:EtOAc 7:3). Upon completion, separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (SiO₂, gradient 10-30% EtOAc in Hexanes) to yield Intermediate 1 as a colorless viscous oil.
Phase 2: Synthesis of Benzyl (4-methylpiperidin-4-yl)carbamate hydrochloride
Objective: Orthogonal removal of the Boc group while preserving the Cbz carbamate.
-
Preparation: Dissolve Intermediate 1 (assume 100% yield for calculation, 3.48 g, 10.0 mmol) in 20 mL of anhydrous Dichloromethane (DCM) in a 100 mL flask.
-
Deprotection: Slowly add 4M HCl in Dioxane (25.0 mL, 100 mmol) at RT. Causality note: HCl in Dioxane is preferred over Trifluoroacetic acid (TFA) here to directly isolate the product as a stable, easily filterable hydrochloride salt, bypassing the need for a basic aqueous workup that could lead to product loss.
-
Reaction: Stir at RT for 3 hours. Gas evolution (CO₂ and isobutylene) will be observed initially.
-
Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess HCl/Dioxane. Triturate the resulting crude residue with cold diethyl ether (50 mL).
-
Filtration: Vacuum filter the resulting white precipitate, washing with additional cold ether. Dry under high vacuum to afford Intermediate 2 (HCl salt) as a white solid.
Phase 3: Synthesis of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate
Objective: N-formylation of the secondary piperidine amine.
-
Preparation: Suspend Intermediate 2 (2.85 g, 10.0 mmol) in Ethyl Formate (30.0 mL) in a 100 mL round-bottom flask.
-
Neutralization: Add Triethylamine (3.48 mL, 25.0 mmol) dropwise. Causality note: TEA neutralizes the hydrochloride salt, freeing the secondary amine for nucleophilic attack on the ethyl formate.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 55 °C) for 16 hours.
-
Validation: Monitor by LC-MS. The mass of the target product is [M+H]+ = 277.15.
-
Workup: Once complete, cool to RT and concentrate the mixture under reduced pressure to remove excess ethyl formate and TEA.
-
Extraction: Dissolve the residue in DCM (50 mL) and wash with 1M HCl (20 mL) to remove any residual TEA and unreacted starting material. Wash with saturated NaHCO₃ (20 mL) and brine (20 mL).
-
Final Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (SiO₂, 0-5% Methanol in DCM) to yield the final product, Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate, as a white to off-white solid.
References
-
Patent Literature on Pyrrolidine/Piperidine Derivatives in Metabolic Disease: Reference to the structural utilization of 1-formyl-4-methylpiperidin-4-yl moieties in the synthesis of carbonitrile derivatives for pharmaceutical applications. Source: Google Patents (CA2493339A1) URL:[1]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. (Authoritative text validating the orthogonal stability of Cbz groups under acidic Boc-deprotection conditions). Source: Wiley Online Library URL:[Link]
Sources
Application Note & Protocols: Chemoselective Cbz Deprotection of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate
Abstract: This technical guide provides a comprehensive analysis and detailed protocols for the deprotection of the carboxybenzyl (Cbz or Z) group from Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate. The primary challenge addressed is the chemoselective cleavage of the Cbz group while preserving the N-formyl moiety. We explore three principal methodologies: catalytic hydrogenolysis, transfer hydrogenation, and acid-mediated cleavage. Each section delves into the underlying reaction mechanisms, discusses critical process parameters, and offers field-proven, step-by-step protocols suitable for research and process development environments. A comparative analysis is presented to guide researchers in selecting the optimal strategy based on laboratory capabilities, scale, and sensitivity of the substrate.
Introduction: The Strategic Challenge of Cbz Removal
The benzyloxycarbonyl (Cbz) group is a foundational amine protecting group in modern organic synthesis, prized for its stability and ease of introduction.[1][2] Its removal, however, requires careful consideration of the substrate's overall functionality. In the case of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate, the synthetic task is to cleave the benzyl carbamate selectively without affecting the N-formyl group. The N-formyl group, an amide, can be susceptible to hydrolysis under harsh acidic or basic conditions, while other reducible groups, if present, could be compromised during hydrogenation.
This document serves as an in-depth guide to navigating this specific deprotection challenge. The choice of method is not merely a matter of procedural preference but a strategic decision based on chemical principles to maximize yield and purity of the desired product, 4-amino-4-methylpiperidine-1-carbaldehyde.
General Workflow for Cbz Deprotection
The process for removing a Cbz group follows a structured workflow, from method selection to final product isolation. The critical decision point is the choice of deprotection chemistry, which dictates the subsequent steps.
Caption: General workflow for the deprotection of Cbz-protected amines.
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most conventional and often cleanest method for Cbz deprotection.[3] It relies on the cleavage of the relatively weak benzyl C-O bond using hydrogen gas and a palladium catalyst.
Mechanism and Rationale
The reaction proceeds via hydrogenolysis on the surface of the palladium catalyst.[4] This process first cleaves the benzyl-oxygen bond to generate toluene and a transient carbamic acid intermediate. This intermediate is unstable and spontaneously decarboxylates to yield the desired free amine and carbon dioxide, which are easily removed from the reaction mixture.[4][5]
Caption: Reaction mechanism for Cbz deprotection via catalytic hydrogenolysis.
Chemoselectivity Insight: This method is highly chemoselective for the target substrate. The N-formyl group is an amide, which is generally inert to catalytic hydrogenation under the mild, neutral conditions required for Cbz removal.[6] Therefore, there is a low risk of reducing the formyl group.
Detailed Experimental Protocol
Materials:
-
Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate
-
10% Palladium on Carbon (Pd/C), preferably 50% wet to mitigate pyrophoricity
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a suitable membrane filter
Procedure:
-
Dissolution: In a suitable reaction flask, dissolve the Cbz-protected substrate (1.0 equivalent) in methanol or ethyl acetate (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate).[5] Caution: Dry Pd/C is pyrophoric and can ignite flammable solvents upon exposure to air. Handle with appropriate care.[4]
-
Inerting the System: Seal the flask and purge the system by evacuating and backfilling with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of all oxygen.[4]
-
Hydrogenation: Introduce hydrogen gas into the reaction vessel (a hydrogen-filled balloon is sufficient for small-scale reactions).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous agitation is crucial to ensure efficient mixing of the substrate, catalyst, and hydrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reactions are typically complete within 1-16 hours.[7]
-
Work-up: Upon completion, carefully purge the reaction vessel with inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with the reaction solvent to ensure complete recovery of the product.[5] Safety Note: Do not allow the filtered catalyst to dry in the air. Quench the catalyst on the filter pad with water before disposal.[4]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-4-methylpiperidine-1-carbaldehyde. The product can be purified further if necessary.
Method 2: Catalytic Transfer Hydrogenation
Transfer hydrogenation is an increasingly popular alternative that avoids the use of hazardous, flammable hydrogen gas.[8][9] It utilizes a hydrogen donor molecule that, in the presence of a catalyst, transfers hydrogen to the substrate.
Mechanism and Rationale
This method employs a hydrogen donor, most commonly ammonium formate, in conjunction with a Pd/C catalyst.[10][11][12] In situ, ammonium formate decomposes on the palladium surface to generate hydrogen, which then effects the hydrogenolysis of the Cbz group through the same mechanism described previously. This technique is often faster, operationally simpler, and considered safer than using pressurized hydrogen gas.[13]
Chemoselectivity Insight: The conditions for transfer hydrogenation are exceptionally mild and neutral, making it highly compatible with the N-formyl group. It is an excellent choice for complex molecules with sensitive functionalities.[7]
Detailed Experimental Protocol
Materials:
-
Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolution: Dissolve the Cbz-protected substrate (1.0 equivalent) in methanol or ethanol (10-20 mL per gram) in a round-bottom flask.
-
Reagent Addition: Add ammonium formate (5-10 equivalents) to the solution and stir until it dissolves.[7]
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Gentle heating (e.g., to 40-60 °C) can be applied to accelerate the reaction if it is sluggish.[7]
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often very rapid, sometimes completing in as little as 30 minutes to a few hours.[7]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature (if heated) and filter through a pad of Celite® to remove the catalyst. Rinse the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove residual ammonium salts before final isolation of the crude product.
Method 3: Acid-Mediated Cleavage
Cleavage of the Cbz group can also be achieved under strong acidic conditions. This method is typically reserved for substrates that are incompatible with hydrogenation, for example, those containing alkenes or alkynes.[5]
Mechanism and Rationale
The most common reagent for this transformation is a solution of hydrogen bromide (HBr) in acetic acid.[1] The reaction likely proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion at the benzylic carbon (an SN2-type mechanism), releasing the unstable carbamic acid, which then decarboxylates.
Chemoselectivity Insight: This method poses a significant risk to the target substrate. The N-formyl group is an amide, which can undergo hydrolysis under strong acidic conditions, particularly with extended reaction times or elevated temperatures. This approach should be considered with caution and employed only if hydrogen-based methods are unsuccessful. Performing the reaction at low temperatures may improve selectivity.
Detailed Experimental Protocol
Materials:
-
Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate
-
33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Reaction Setup: At 0 °C (ice bath), dissolve the Cbz-protected substrate (1.0 equivalent) in 33% HBr in acetic acid (5-10 mL per mmol of substrate).
-
Reaction: Stir the solution at 0 °C to room temperature.
-
Monitoring: Carefully monitor the reaction by LC-MS. The reaction is typically complete within 1-4 hours.[7] Over-exposure to the acidic medium increases the risk of N-formyl group hydrolysis.
-
Work-up: Upon completion, precipitate the product hydrobromide salt by adding the reaction mixture slowly to a large volume of cold, anhydrous diethyl ether with vigorous stirring.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with diethyl ether to remove acetic acid and benzyl bromide, and dry under vacuum to yield the product as its hydrobromide salt.[14]
-
Neutralization (Optional): To obtain the free amine, the hydrobromide salt can be dissolved in water and neutralized with a mild base (e.g., sodium bicarbonate) or passed through a basic ion-exchange resin, followed by extraction or solvent evaporation.
Comparative Summary of Deprotection Methods
| Method | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages & Chemoselectivity Concerns |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (gas) | MeOH, EtOAc, Room Temp., 1-16 h | Clean byproducts (toluene, CO₂); High yields; Neutral pH.[4][15] | Requires handling of flammable H₂ gas; Catalyst can be pyrophoric.[4] (N-formyl group is stable) |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | MeOH, EtOH, RT to 60°C, 0.5-6 h | Avoids H₂ gas (safer); Often faster than direct hydrogenation; Mild conditions.[7][8][9] | Requires removal of excess hydrogen donor salts during workup. (N-formyl group is stable) |
| Acid-Mediated Cleavage | HBr in Acetic Acid | Acetic Acid, 0°C to RT, 1-4 h | Useful for substrates with reducible groups (alkenes, etc.); No metal catalyst required.[1][5] | Harsh acidic conditions; High risk of N-formyl group hydrolysis ; Corrosive reagents. |
Conclusion and Recommendation
For the chemoselective deprotection of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate, both Catalytic Hydrogenolysis and Transfer Hydrogenation are highly recommended methods. They offer excellent selectivity for the Cbz group while preserving the integrity of the N-formyl moiety.
Transfer Hydrogenation using ammonium formate and Pd/C stands out as the superior choice for general laboratory use due to its enhanced safety profile, operational simplicity, and typically rapid reaction times.[11][12] Acid-mediated cleavage should be avoided unless the substrate contains functionalities that are incompatible with any form of hydrogenation, and even then, it must be performed with extreme care to prevent hydrolysis of the formyl group.
References
-
Title: Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen Source: PMC (PubMed Central) URL: [Link]
-
Title: Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? Source: ResearchGate URL: [Link]
-
Title: Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds Source: Organic Chemistry Portal URL: [Link]
-
Title: Palladium-catalysed Transfer Hydrogenation of Azobenzenes and Oximes using Ammonium Formate Source: Journal of Chemical Research, Synopses (RSC Publishing) URL: [Link]
-
Title: Versatile catalytic transfer hydrogenations in organic synthesis Source: ScholarWorks @ UTRGV URL: [Link]
-
Title: Cbz deprotection conditions: screening of catalysts and sources of H2 Source: ResearchGate URL: [Link]
-
Title: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review Source: Zenodo URL: [Link]
-
Title: Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides Source: PubMed URL: [Link]
-
Title: The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation Source: PubMed URL: [Link]
-
Title: Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis Source: Technical Disclosure Commons URL: [Link]
-
Title: Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis Source: Indian Journal of Chemistry URL: [Link]
-
Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries Source: PMC (PubMed Central) URL: [Link]
-
Title: Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis of chiral nine and twelve-membered cyclic polyamines from natural building blocks Source: RSC Publishing URL: [Link]
-
Title: Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature Source: ResearchGate URL: [Link]
-
Title: Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]
-
Title: Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP Source: American Chemical Society URL: [Link]
-
Title: Cbz Protection - Common Conditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Developing deprotectase biocatalysts for synthesis Source: Faraday Discussions (RSC Publishing) URL: [Link]
-
Title: A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups Source: Semantic Scholar URL: [Link]
-
Title: Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP Source: Organic Chemistry Portal URL: [Link]
-
Title: A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol Source: Organic Letters URL: [Link]
-
Title: Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: To Deprotect and Serve Source: Scientific Update URL: [Link]
-
Title: Enantioselective Rh-Catalyzed Hydrogenation of N-Formyl Dehydroamino Esters with Monodentate Phosphoramidite Ligands Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: MgI2 -mediated chemoselective cleavage of protecting groups: an alternative to conventional deprotection methodologies. Source: Semantic Scholar URL: [Link]
-
Title: N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks Source: Eindhoven University of Technology Research Portal URL: [Link]
-
Title: Chemoselective radical cleavage of Cbz-protected nitrogen compounds Source: PubMed URL: [Link]
-
Title: A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation Source: Indian Journal of Advances in Chemical Science URL: [Link]
-
Title: Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source Source: ACS Sustainable Chemistry & Engineering URL: [Link]
Sources
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. ijacskros.com [ijacskros.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
- 11. "VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS" by Bimal K. Banik, Khaled J. Barakat et al. [scholarworks.utrgv.edu]
- 12. zenodo.org [zenodo.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency N-Formylation of 4-Methylpiperidin-4-yl Carbamate Derivatives
Scientific Context & Structural Significance
The 4-methylpiperidin-4-yl carbamate motif—most commonly encountered as tert-butyl (4-methylpiperidin-4-yl)carbamate (CAS 163271-08-7)—is a privileged building block in contemporary medicinal chemistry[1]. It is frequently utilized to construct complex pharmacophores, including highly potent allosteric SHP2 inhibitors for oncology and novel nitroimidazooxazines for antitubercular therapies[2][3].
Within these synthetic pipelines, the N-formylation of the secondary piperidine nitrogen is a critical transformation. The formyl group can serve either as a stable, low-steric hydrogen-bond acceptor in the final drug molecule or as a transient protecting group that is easily cleaved under specific reductive or acidic conditions[4][5].
Mechanistic Causality & Reagent Selection
Formylating secondary aliphatic amines that contain acid-labile protecting groups (like a tert-butyl carbamate/Boc group) presents a distinct chemical challenge. Traditional formylation protocols rely on heating the amine with 85% aqueous formic acid under reflux (e.g., Dean-Stark conditions)[6]. However, applying these harsh, acidic, and high-temperature conditions to 4-methylpiperidin-4-yl carbamates inevitably triggers thermal deprotection of the carbamate, leading to unwanted polymerization and degradation[6][7].
To circumvent this, Acetic Formic Anhydride (AFA) is the reagent of choice[4].
-
Chemoselectivity: AFA is generated in situ from formic acid and acetic anhydride. Because the formyl carbonyl center is significantly more electrophilic and less sterically hindered than the acetyl center, nucleophilic attack by the piperidine nitrogen occurs exclusively at the formyl group[4][5].
-
Preservation of Labile Groups: The reaction proceeds via a rapid nucleophilic acyl substitution mechanism at sub-zero temperatures (-20 °C to 0 °C). This mild thermal profile completely preserves the integrity of the acid-sensitive carbamate moiety[4].
Nucleophilic acyl substitution mechanism of AFA-mediated N-formylation.
Quantitative Data: Condition Optimization
The following table summarizes the optimization data for the N-formylation of tert-butyl (4-methylpiperidin-4-yl)carbamate, demonstrating the superiority of the AFA method over traditional approaches.
| Formylating Reagent | Solvent | Temp (°C) | Time | Conversion (%) | Carbamate (Boc) Cleavage |
| Formic Acid (85%)[6] | Toluene | 110 °C (Reflux) | 8 h | < 20% | High (>70%) |
| Formic Acid + EDCI/Oxyma[7] | THF / H₂O | 25 °C | 4 h | 78% | None |
| Acetic Formic Anhydride (AFA) [4] | Anhydrous THF | -20 °C to 0 °C | 15 min | > 98% | None |
Experimental Design & Self-Validating Systems
To ensure absolute reproducibility, this protocol incorporates three self-validating checkpoints:
-
AFA Generation Checkpoint: The mixing of formic acid and acetic anhydride is initially endothermic but rapidly becomes exothermic. Maintaining the temperature strictly at 0 °C for 1 hour is required. Validation: A lack of vigorous gas evolution (bubbling) confirms the AFA has not thermally decomposed into carbon monoxide and acetic acid[4].
-
Reaction Kinetics Checkpoint: The nucleophilic attack on AFA is exceptionally fast. Validation: LC-MS or TLC analysis at the 15-minute mark must show >95% conversion. If the starting material persists, it indicates moisture contamination in the THF, which prematurely hydrolyzes the AFA[4][5].
-
Quenching Checkpoint: Validation: The addition of saturated aqueous NaHCO₃ must result in vigorous effervescence (CO₂ release). This visual cue validates the successful neutralization of the acetic acid byproduct and excess formic acid, which is an absolute prerequisite before solvent evaporation to prevent acid-catalyzed Boc-cleavage.
Step-by-step workflow for the in situ AFA N-formylation protocol.
Detailed Step-by-Step Methodologies
Protocol A: High-Efficiency In Situ AFA N-Formylation (Primary Method)
Scale: 1.0 mmol of tert-butyl (4-methylpiperidin-4-yl)carbamate.
Step 1: Preparation of Acetic Formic Anhydride (AFA)
-
Equip a 10 mL flame-dried round-bottom flask with a magnetic stir bar and place it under an inert argon atmosphere.
-
Add acetic anhydride (4.5 mmol, 425 µL) and cool the flask to 0 °C using an ice-water bath.
-
Slowly add formic acid (98-100% purity; 5.0 mmol, 188 µL) dropwise over 2 minutes.
-
Stir the neat mixture at 0 °C for exactly 60 minutes to ensure complete formation of AFA[4]. Caution: Do not seal the flask completely; vent through an oil bubbler to prevent pressure buildup from trace CO generation.
Step 2: N-Formylation Reaction
-
In a separate 25 mL flame-dried flask, dissolve tert-butyl (4-methylpiperidin-4-yl)carbamate (1.0 mmol, 214.3 mg) in anhydrous THF (5.0 mL)[1].
-
Cool the amine solution to -20 °C using a dry ice/ethylene glycol bath.
-
Using a gas-tight syringe, transfer the freshly prepared AFA solution (from Step 1) dropwise into the stirred amine solution over 5 minutes.
-
Maintain the reaction at -20 °C for 15 minutes. Monitor completion via TLC (Stain: Ninhydrin; the secondary amine spot should disappear).
Step 3: Work-up and Isolation
-
Quench the reaction at -20 °C by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Note: Expect vigorous effervescence.
-
Allow the biphasic mixture to warm to room temperature and stir until gas evolution completely ceases (approx. 15 minutes).
-
Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
-
Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-formylated product in near-quantitative yield (>95%).
Protocol B: EDCI-Mediated N-Formylation (Alternative for Moisture-Tolerant Workflows)
Use this protocol if strictly anhydrous conditions cannot be maintained, utilizing water-soluble coupling chemistry[7].
-
Dissolve the piperidine carbamate (1.0 mmol) in a 1:1 mixture of THF and H₂O (10 mL).
-
Add sodium bicarbonate (10.0 mmol, 840 mg) and formic acid (5.0 mmol, 188 µL).
-
Add Oxyma Pure (2.0 mmol, 284 mg) followed by EDCI hydrochloride (2.0 mmol, 383 mg)[7].
-
Stir the reaction mixture at 25 °C for 4 hours.
-
Quench with 1% aqueous HCl (2 mL) to neutralize, then extract with Ethyl Acetate (3 × 15 mL). Wash with brine, dry over Na₂SO₄, and concentrate.
References
-
Mild and convenient N-formylation protocol in water-containing solvents National Center for Biotechnology Information (PMC) URL:[Link]
-
Formylation of Amines MDPI - Molecules URL:[Link]
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid SciSpace / Bulletin of the Korean Chemical Society URL:[Link]
-
Structure-Activity Relationships of Antitubercular Nitroimidazoles National Center for Biotechnology Information (PMC) URL:[Link]
-
Structure-Guided Design of Pyrazolopyrimidinones as Highly Potent and Selective Allosteric SHP2 Inhibitors ACS Publications URL:[Link]
Sources
- 1. CAS 163271-08-7: 1,1-Dimethylethyl N-(4-methyl-4-piperidin… [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Relationships of Antitubercular Nitroimidazoles. 3. Exploration of the Linker and Lipophilic Tail of ((S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate . This specific molecule is a critical building block and intermediate, frequently utilized in the development of SHP2 phosphatase inhibitors and targeted oncology therapeutics[1].
Synthesizing this compound from the commercially available 1-Boc-4-methylpiperidin-4-amine involves a three-step sequence: Cbz protection, Boc deprotection, and N-formylation. However, researchers routinely encounter severe yield drops due to steric hindrance and intermediate solubility issues. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to maximize your reaction yield.
Synthetic Workflow Visualization
Three-step synthesis workflow for Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate.
Troubleshooting Guides & FAQs
Q1: My yield for the Cbz protection of 1-Boc-4-methylpiperidin-4-amine is consistently below 40%. How can I force this reaction to completion?
The Causality: The primary issue is severe steric hindrance. The 4-amino group is situated on a tertiary carbon (due to the presence of the 4-methyl group). Tertiary alkyl amines are exceptionally poor nucleophiles. Standard conditions using Benzyl chloroformate (CbzCl) with simple amine bases like Triethylamine (TEA) or standard Schotten-Baumann biphasic conditions fail to overcome this activation energy barrier[2]. The Solution: You must alter the electrophilic species. By introducing a catalytic amount of 4-Dimethylaminopyridine (DMAP) , the DMAP rapidly attacks CbzCl to form an N-benzyloxycarbonylpyridinium intermediate. This charged intermediate is a vastly superior electrophile compared to neutral CbzCl, forcing the sterically hindered amine to react.
Q2: During the Boc deprotection step, I am losing over half of my product during the aqueous workup. Where is it going?
The Causality: Once the Boc group is removed with Trifluoroacetic acid (TFA), you generate Benzyl (4-methylpiperidin-4-yl)carbamate as a secondary piperidine amine[3]. Secondary amines of this molecular weight are highly water-soluble, especially if the aqueous workup is not sufficiently basic (pH > 12). If you wash with neutral water or mild bicarbonate, the product remains protonated in the aqueous phase. The Solution: Do not perform an aqueous workup. Instead, concentrate the reaction mixture under reduced pressure to isolate the intermediate as a crude TFA salt. You can "telescope" this salt directly into the final formylation step by neutralizing it in situ with an excess of N,N-Diisopropylethylamine (DIPEA). This eliminates partition-based yield loss entirely.
Q3: I am using ethyl formate at reflux for the final N-formylation, but the reaction takes 48 hours and generates thermal degradation impurities. Is there a milder method?
The Causality: Ethyl formate is a classic but highly unreactive formylating agent. Relying on it requires prolonged thermal stress (refluxing at 65 °C), which can lead to partial Cbz cleavage or side reactions. The Solution: Switch to the Formic Acid / 1,1'-Carbonyldiimidazole (CDI) system[4]. When CDI is mixed with formic acid, it rapidly releases CO₂ to generate N-formylimidazole[5]. This species is an extremely potent, highly reactive formylating agent that quantitatively acylates the piperidine nitrogen at room temperature in under 2 hours.
Quantitative Reagent Comparison
The following table summarizes the quantitative impact of switching from traditional reagents to the optimized conditions described in this guide.
| Reaction Step | Reagent System | Reaction Time | Temp (°C) | Typical Yield | Mechanistic Causality |
| Step 1: Cbz Protection | CbzCl, TEA, DCM | 24 h | 25 | < 40% | Poor electrophilicity of CbzCl against a hindered tertiary carbon amine. |
| Step 1: Cbz Protection | CbzCl, DIPEA, DMAP , DCM | 4-6 h | 25 | 85-90% | DMAP forms a highly reactive N-benzyloxycarbonylpyridinium intermediate. |
| Step 3: N-Formylation | Ethyl Formate (neat) | 48 h | 65 (Reflux) | 50-60% | Low innate reactivity; high thermal degradation risk over time. |
| Step 3: N-Formylation | Formic Acid, CDI , THF | 1-2 h | 0 to 25 | > 95% | Rapid generation of highly electrophilic N-formylimidazole[5]. |
Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems . Do not proceed to the next step until the In-Process Control (IPC) criteria are met.
Protocol A: DMAP-Catalyzed Cbz Protection
-
Setup: To an oven-dried round-bottom flask under N₂, add 1-Boc-4-methylpiperidin-4-amine (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Base Addition: Add DIPEA (3.0 eq) and DMAP (0.2 eq). Stir for 5 minutes at room temperature.
-
Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add Benzyl chloroformate (CbzCl, 1.5 eq) dropwise over 15 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Self-Validation (IPC): Quench a 10 µL aliquot in MeOH and analyze via LC-MS. Validation metric: The reaction is complete when the starting material peak (m/z 215) is <2% relative to the product peak (m/z 349).
-
Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP/DIPEA), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield Intermediate 1.
Protocol B: Telescoped Boc Deprotection & N-Formylation
Note: This protocol combines Steps 2 and 3 to prevent yield loss of the water-soluble intermediate.
Part 1: Deprotection
-
Setup: Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM (0.2 M).
-
Acidification: Add Trifluoroacetic acid (TFA) to achieve a 1:4 ratio of TFA:DCM. Stir at room temperature for 2 hours.
-
Self-Validation (IPC): Analyze via LC-MS. Validation metric: Complete disappearance of m/z 349 and appearance of m/z 249 (deprotected amine).
-
Concentration: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Do not perform an aqueous workup. The resulting residue is the TFA salt of Intermediate 2.
Part 2: Formylation
-
Activation: In a separate, dry flask, dissolve 1,1'-Carbonyldiimidazole (CDI, 1.5 eq) in anhydrous THF (0.3 M). Cool to 0 °C. Slowly add Formic Acid (98%, 1.5 eq) dropwise.
-
Self-Validation (IPC): Validation metric: Observe vigorous gas evolution (CO₂). Wait 30 minutes until gas evolution completely ceases, confirming the quantitative formation of N-formylimidazole.
-
Coupling: Dissolve the crude TFA salt from Part 1 in anhydrous THF. Add DIPEA (5.0 eq) to neutralize the salt. Transfer the N-formylimidazole solution into this flask. Stir at room temperature for 1 hour.
-
Final Workup: Dilute with Ethyl Acetate. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield pure Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate.
References
- WO2018057884A1 - Shp2 phosphatase inhibitors and methods of use thereof Source: Google Patents URL
-
Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL:[Link]
-
Design, Synthesis, and Analysis of Minor Groove Binder Pyrrolepolyamide-2′-Deoxyguanosine Hybrids (N-formylimidazole methodology) Source: National Institutes of Health (PMC) URL:[Link](Based on standard CDI/Formic acid protocols)
Sources
- 1. WO2018057884A1 - Shp2 phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WO2018057884A1 - Shp2 phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Analysis of Minor Groove Binder Pyrrolepolyamide-2′-Deoxyguanosine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Refining HPLC method development for Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate purity analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the chromatographic challenges associated with Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate .
Analyzing this molecule requires navigating the complex interplay of its structural features: the highly UV-active but moderately polar benzyl carbamate (Cbz) group, and the N-formyl piperidine ring, which introduces distinct thermodynamic challenges during separation. This guide bypasses generic advice, focusing strictly on the causality of your chromatographic anomalies and providing self-validating protocols to ensure your method is robust, reproducible, and compliant with current regulatory standards.
🔬 Core Troubleshooting & FAQs
Q1: I am observing a split peak or a broad "plateau" for my main API, even when injecting high-purity reference standards. Is my sample degrading on-column?
A: No, you are likely observing the "Rotamer Effect" caused by the N-formyl group. The formyl group attached to the piperidine nitrogen creates a tertiary amide bond. Due to resonance, this C-N bond possesses partial double-bond character, severely restricting free rotation. This results in two distinct conformational isomers (cis and trans rotamers)[1].
At ambient HPLC temperatures (20–25 °C), the energy barrier for this rotation (typically 80–95 kJ/mol) causes the rotamers to interconvert at a rate that is on the exact same timescale as your chromatographic partitioning[2]. The stationary phase interacts differently with the cis and trans forms. Because they are slowly interconverting while traveling down the column, you observe peak splitting, severe tailing, or a raised "plateau" between two apexes.
The Solution: Thermal Coalescence To resolve this, you must manipulate the thermodynamics of the system. By increasing the column compartment temperature, you provide the thermal energy required to overcome the rotational barrier. This accelerates the interconversion rate until it is significantly faster than the chromatographic separation timescale, causing the two peaks to merge (coalesce) into a single, sharp, highly efficient peak[1].
Table 1: Impact of Column Temperature on N-formyl Rotamer Coalescence
| Column Temperature (°C) | Chromatographic Observation | Theoretical Plates (N) | Tailing Factor (Tf) | Causality / Thermodynamic State |
| 25 °C | Distinct split peak (1:4 ratio) | < 3,000 | > 2.5 | Slow interconversion; rotamers resolve. |
| 40 °C | Broadened peak with a plateau | ~ 5,500 | 2.1 | Intermediate exchange rate; dynamic broadening. |
| 55 °C | Single peak, slight fronting | ~ 11,000 | 1.3 | Approaching coalescence temperature. |
| 65 °C | Single, sharp, symmetric peak | > 15,000 | 1.05 | Fast exchange; full peak coalescence. |
Q2: I have achieved a single peak using high temperature, but I cannot resolve the des-formyl and des-Cbz degradation impurities. How do I optimize selectivity?
A: Shift your stationary phase chemistry to leverage π−π interactions. Standard C18 columns rely almost entirely on hydrophobic (dispersive) interactions. The structural differences between your main peak and its impurities (loss of the formyl or Cbz group) may not provide enough hydrophobic differentiation for a C18 phase, especially at the elevated temperatures required for coalescence (which generally reduces retention).
Instead, utilize a Phenyl-Hexyl stationary phase. The benzyl carbamate (Cbz) group contains an electron-rich aromatic ring. A Phenyl-Hexyl column provides orthogonal selectivity through π−π stacking interactions between the column's phenyl rings and the Cbz group of your analyte. The des-Cbz impurity lacks this aromatic ring, resulting in a massive shift in its relative retention time (RRT), pulling it entirely clear of the main peak.
Q3: My baseline drifts severely during the gradient, masking low-level impurities. How do I optimize detection?
A: Align your mobile phase transparency with the carbamate's UV maxima. Carbamates exhibit optimal UV absorbance in the low wavelength range, specifically between 190–220 nm[3]. If you are using Methanol as your organic modifier, its UV cutoff is ~205 nm, meaning it absorbs heavily at 210 nm. As the gradient increases the Methanol concentration, the baseline will drift upward dramatically.
The Solution: Switch to Acetonitrile (HPLC/UV Grade) , which has a UV cutoff of 190 nm, ensuring a flat baseline at 210 nm. Furthermore, use 0.05% Trifluoroacetic acid (TFA) or 0.1% Phosphoric acid in both aqueous and organic phases to suppress the ionization of any residual silanols on the column and keep the baseline optically balanced.
📊 Method Development Logic & Visualization
The following diagram illustrates the self-validating logical workflow for developing a purity method for N-formyl carbamates.
Workflow for resolving N-formyl rotamer peak splitting and optimizing carbamate HPLC methods.
⚙️ Step-by-Step Protocol: Optimized Purity Analysis Workflow
This protocol is designed as a self-validating system. If the System Suitability Testing (SST) criteria in Step 4 are not met, the system halts, preventing the generation of invalid data.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.05% TFA in Milli-Q Water (v/v). Causality: Low pH ensures the carbamate remains un-ionized and suppresses column silanol activity.
-
Mobile Phase B: 0.05% TFA in Acetonitrile (v/v). Causality: Acetonitrile provides UV transparency at 210 nm, preventing gradient baseline drift[3].
Step 2: Instrumental Setup & Thermal Equilibration
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 65 °C (Critical Step) . Causality: Forces thermal coalescence of the N-formyl rotamers[1]. Allow the column to equilibrate for at least 30 minutes to ensure uniform heat distribution across the stationary phase bed.
-
Detection: UV at 210 nm (Reference off).
Step 3: Gradient Program
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)
-
2.0 - 15.0 min: 10% → 70% B (Linear gradient for separation)
-
15.0 - 18.0 min: 70% → 95% B (Column wash)
-
18.0 - 22.0 min: 10% B (Re-equilibration)
Step 4: System Suitability Testing (SST) - The Self-Validating Gate Inject a resolution mixture containing Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate and its known des-formyl impurity at 0.5% specification level.
-
Criterion 1 (Coalescence Check): Tailing factor of the main peak must be ≤ 1.2. (If > 1.2, temperature is too low).
-
Criterion 2 (Selectivity Check): Resolution ( Rs ) between the main peak and des-formyl impurity must be ≥ 2.0.
-
Criterion 3 (Precision Check): %RSD of main peak area from 5 replicate injections must be ≤ 1.0%.
📋 FAQ: Regulatory Compliance
Q4: How do I ensure this method meets the latest regulatory requirements for purity analysis?
A: Align your validation strategy with the ICH Q2(R2) lifecycle approach. The recently revised ICH Q2(R2) guideline (effective mid-2024) emphasizes demonstrating that an analytical procedure is "fit for its intended purpose"[4]. For a quantitative impurity method, you must validate the following core parameters:
-
Specificity: You must demonstrate the method can unambiguously assess the analyte in the presence of impurities. Use forced degradation studies (acid, base, peroxide, heat, light) to prove that no degradation products co-elute with the main peak. The Phenyl-Hexyl column's orthogonal selectivity is your primary defense here.
-
Reportable Range & Linearity: The range must be validated through direct assessment of reportable results using an appropriate calibration model[4]. For purity, this typically spans from the Reporting Threshold (e.g., 0.05%) up to 120% of the nominal specification limit of the impurities.
-
Accuracy: Assessed by spiking known quantities of the des-formyl and des-Cbz impurities into the API matrix and calculating recovery percentages.
📚 References
-
validation of analytical procedures q2(r2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
High-Performance Liquid Chromatography of Carbamate Pesticides Source: Oxford Academic / Journal of Chromatographic Science URL:[Link]
-
Chromatographically separable rotamers of an unhindered amide Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Application of cinchona-sulfonate-based chiral zwitterionic ion exchangers for the separation of proline-containing dipeptide rotamers and determination of on-column isomerization parameters from dynamic elution profiles Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Investigation of the Rotational Isomerism of Quinapril and Quinaprilat by UPLC–DAD and Elucidation of the Conformational Equilibrium by NMR Source: CSIRO Publishing URL:[Link]
Sources
- 1. Chromatographically separable rotamers of an unhindered amide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of cinchona-sulfonate-based chiral zwitterionic ion exchangers for the separation of proline-containing dipeptide rotamers and determination of on-column isomerization parameters from dynamic elution profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. database.ich.org [database.ich.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting cross-coupling reactions involving Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, particularly low conversion rates, encountered during these synthetic transformations. Our approach is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Introduction: The Challenge of a Multifunctional Substrate
Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate is a substrate with multiple functionalities that can present unique challenges in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations. The presence of a benzyl carbamate, a formyl group, and a sterically hindered piperidine core requires careful optimization of reaction conditions to achieve high conversion rates. This guide will walk you through a logical troubleshooting process to identify and resolve the root causes of low yields.
Frequently Asked Questions (FAQs)
Q1: I'm seeing very low to no conversion of my Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate in a Suzuki-Miyaura coupling. Where should I start my investigation?
A1: Low conversion in Suzuki-Miyaura couplings, especially with complex substrates, often points to issues with the catalyst system, base, or reaction conditions.[1] A systematic approach is crucial. Begin by verifying the quality of your reagents, particularly the boronic acid, as its instability is a common cause of low yields.[2] Then, focus on the catalyst and ligand selection, which is the most critical factor for sterically hindered substrates.[1]
Q2: Could the formyl group on the piperidine ring be interfering with the reaction?
A2: Yes, the formyl group can potentially interfere in several ways. Aldehydes can be sensitive to certain reaction conditions and may undergo side reactions. While there isn't extensive literature specifically on the formyl group of this particular molecule in cross-couplings, it's known that functional groups with reactive protons or lone pairs can interact with the palladium catalyst. Additionally, some transformations can be sensitive to aldehydes.[3]
Q3: My Buchwald-Hartwig amination with Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate is sluggish. What are the likely culprits?
A3: Sluggish Buchwald-Hartwig aminations can often be attributed to an inactive catalyst, an inappropriate choice of ligand or base, or poor substrate reactivity.[4] The choice of base is critical for deprotonating the amine, but an incompatible base can hinder the reaction.[4] Strong, non-nucleophilic bases like NaOtBu are common, but for substrates with sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, possibly at higher temperatures.[4][5]
Q4: I'm observing significant amounts of side products. What are the most common side reactions in these types of couplings?
A4: In Suzuki-Miyaura couplings, common side products arise from homocoupling of the boronic acid and hydrodehalogenation of the aryl halide.[2][6] Homocoupling can be exacerbated by the presence of oxygen, so thorough degassing is critical.[2][6] In Buchwald-Hartwig aminations, hydrodehalogenation of the aryl halide can also be a significant side reaction.[4]
Systematic Troubleshooting Guide
When faced with low conversion rates, a structured approach to troubleshooting is essential. The following guide breaks down the key areas to investigate, from reagent quality to reaction parameter optimization.
Step 1: Reagent and Solvent Quality Assessment
Before delving into complex parameter screening, it is imperative to ensure the integrity of all starting materials and solvents.
-
Substrate Purity: Verify the purity of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate and the coupling partner (e.g., aryl halide, amine, or boronic acid) by NMR or LC-MS. Impurities can poison the catalyst or lead to side reactions.[7]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[7][8] Using a fresh batch or a more stable pre-catalyst can often resolve issues.[8] Phosphine ligands can oxidize over time, inhibiting their ability to coordinate with the palladium center.[6]
-
Solvent and Base Condition: Ensure that solvents are anhydrous (if the protocol requires it) and properly degassed.[6][9] Oxygen can deactivate the active Pd(0) catalyst.[6] The purity and physical state (e.g., particle size) of the base are also critical for reproducibility.[4][5]
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting low conversion rates.
Step 2: Catalyst System Optimization
The choice of palladium source and ligand is paramount for achieving high efficiency, especially with sterically demanding substrates.[1][10]
Palladium Pre-catalyst Selection
Modern palladium pre-catalysts are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they facilitate the formation of the active LPd(0) species more cleanly and efficiently.[4][8]
| Pre-catalyst Generation | Characteristics | Recommended for |
| G2 Pre-catalysts | Can be activated with weak bases at room temperature. | General purpose, good starting point. |
| G3 Pre-catalysts | Exhibit a broad ligand scope due to non-coordinating OMs ligands.[5] | When screening a wide variety of ligands. |
| G4 Pre-catalysts | Address potential inhibition by carbazole leaving groups.[5] | Specific cases where carbazole inhibition is suspected. |
Ligand Selection: The Key to Success
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For a sterically hindered substrate like Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate, bulky, electron-rich ligands are often necessary.[1][10][11]
| Ligand Class | Examples | Rationale for Use |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Excellent for sterically hindered substrates; promote oxidative addition and reductive elimination.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Highly effective for challenging couplings, including the formation of tetra-ortho-substituted biaryls.[1] |
| Specialized Ligands | BrettPhos, DavePhos | Can be necessary for particularly challenging couplings, such as those involving heteroaryl amines or amides.[4] |
Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling
This protocol provides a general framework for screening different ligands to optimize the Suzuki-Miyaura coupling of an aryl halide with Benzyl (1-formyl-4-methylpiperidin-4-yl)boronic acid (assuming the boronic acid derivative is used).
-
Reaction Setup: In a glovebox, to an array of oven-dried reaction vials, add the aryl halide (1.0 equiv), Benzyl (1-formyl-4-methylpiperidin-4-yl)boronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst/Ligand Addition: To each vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a different phosphine ligand (e.g., XPhos, SPhos, RuPhos, 4.4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) to achieve a concentration of 0.1 M.
-
Reaction: Seal the vials and place them in a preheated heating block at 100 °C.
-
Monitoring: After a set time (e.g., 12 hours), take an aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the relative conversion.
Step 3: Base and Solvent Effects
The choice of base and solvent can significantly influence the reaction rate and outcome.
Base Selection
The base activates the boronic acid in Suzuki couplings and deprotonates the amine in Buchwald-Hartwig aminations.[1][4]
-
For Suzuki-Miyaura: Moderately strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[1]
-
For Buchwald-Hartwig: Strong, non-nucleophilic bases such as NaOtBu or LHMDS are commonly used.[4][5] However, for base-sensitive substrates, weaker inorganic bases may be required.[4][5] The physical properties of the base, such as particle size, can also impact heterogeneous reactions.[5]
Solvent Considerations
The solvent must solubilize the reactants and catalyst system. Common choices for cross-coupling reactions include:
-
Aprotic Polar Solvents: Dioxane, THF, DMF.[9]
-
Aromatic Hydrocarbons: Toluene.[12]
-
Ethers: 2-MeTHF, CPME (often considered "greener" alternatives).[13]
For Suzuki reactions, a co-solvent of water is often used with bases like K₂CO₃ or K₃PO₄.[9][14] However, excess water can lead to protodeboronation of the boronic acid.[6]
Step 4: Temperature and Concentration Adjustments
If the above optimizations do not yield satisfactory results, adjusting the temperature and concentration may be necessary.
-
Temperature: Increasing the reaction temperature can improve sluggish reactions.[6][9] However, be mindful that higher temperatures can also lead to catalyst decomposition and increased side product formation.[6] Typical temperature ranges are between 80-120 °C.[5][9]
-
Concentration: Increasing the concentration can sometimes improve the reaction rate.[8] Typical concentrations range from 0.1 to 0.5 M.
Advanced Troubleshooting: Addressing Specific Side Reactions
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced to the corresponding arene, can be minimized by eliminating potential hydride sources.[6] In Buchwald-Hartwig aminations, this can sometimes be addressed by optimizing the catalyst loading and temperature.[4]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common issue. Using anhydrous conditions with a base like K₃PO₄, which requires only a small amount of water to be effective, can mitigate this.[6] Alternatively, using more stable boronic esters (e.g., MIDA boronates or trifluoroborates) can prevent decomposition.[6]
Diagram of Key Reaction Components
Caption: Key components influencing the outcome of the cross-coupling reaction.
By systematically evaluating each of these components, you can effectively diagnose and resolve the issues leading to low conversion rates in your cross-coupling reactions involving Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate.
References
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). SpringerLink. Retrieved March 25, 2026, from [Link]
-
Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (2022, November 29). Inorganic Chemistry. Retrieved March 25, 2026, from [Link]
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. Retrieved March 25, 2026, from [Link]
-
Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. (2024, February 20). ChemRxiv. Retrieved March 25, 2026, from [Link]
-
Norrby, P.-O., & Brandt, P. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11216–11227. Retrieved March 25, 2026, from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved March 25, 2026, from [Link]
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. Retrieved March 25, 2026, from [Link]
-
Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. (2025, May 13). Organic Letters. Retrieved March 25, 2026, from [Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). NSF PAR. Retrieved March 25, 2026, from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. Retrieved March 25, 2026, from [Link]
-
(A) Reaction optimization and elucidation of best conditions. (B) Product LCAPS for Figure 2A, Step 3; see SI for structures of Informer Halides. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
-
Conditions for a selective Buchwald-Hartwig amination? (2012, December 8). ResearchGate. Retrieved March 25, 2026, from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015, August 12). Chemical Reviews. Retrieved March 25, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 25, 2026, from [Link]
-
Palio, L., Bru, F., Ruggiero, T., Bourda, L., Van Hecke, K., Cazin, C., & Nolan, S. P. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions, 53(44), 19570-19577. Retrieved March 25, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. (2020, February 11). Organic Process Research & Development. Retrieved March 25, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021, October 25). Organometallics. Retrieved March 25, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved March 25, 2026, from [Link]
-
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. (2021, February 4). Beilstein Journal of Organic Chemistry. Retrieved March 25, 2026, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved March 25, 2026, from [Link]
-
Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. (2007, April 12). The Journal of Organic Chemistry. Retrieved March 25, 2026, from [Link]
-
Triggering the Selective Reading of Sequence-Defined Oligourethanes: An Example Using Computer Scripts, Representing the. (2026, March 10). Journal of the American Chemical Society. Retrieved March 25, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved March 25, 2026, from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved March 25, 2026, from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 29). Molecules. Retrieved March 25, 2026, from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). Molecules. Retrieved March 25, 2026, from [Link]
-
Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. (2025, August 10). ResearchGate. Retrieved March 25, 2026, from [Link]
-
Carbamoylation of Aryl and Benzyl Chlorides by Direct C-H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. (2026, January 15). Journal of the American Chemical Society. Retrieved March 25, 2026, from [Link]
-
KEGG PATHWAY: Degradation of aromatic compounds - Reference pathway. (n.d.). KEGG. Retrieved March 25, 2026, from [Link]
-
Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. (2003, October 15). Applied Microbiology and Biotechnology. Retrieved March 25, 2026, from [Link]
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- 14. reddit.com [reddit.com]
Orbitrap HCD vs. Ion Trap CID: A Comparative Guide for the Structural Elucidation of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: High-Resolution Mass Spectrometry (HRMS), Fragmentation Mechanisms, and Targeted Metabolomics
Executive Summary & The Analytical Challenge
In pharmaceutical development, the structural elucidation of complex synthetic intermediates requires mass spectrometry techniques capable of generating highly diagnostic fragment ions. Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate (Chemical Formula: C15H20N2O3, Exact Mass: 276.1474 Da) presents a unique analytical challenge. The molecule features two critical functional groups that dictate its fragmentation behavior: an N-formyl piperidine ring and a benzyl carbamate (Cbz) protecting group.
When designing a targeted LC-MS/MS assay, researchers must choose between different collisional activation platforms. This guide objectively compares the performance of 3D/Linear Ion Trap Collision-Induced Dissociation (IT-CID) against Orbitrap Higher-energy C-trap Dissociation (HCD) . By examining the physics of ion activation, we demonstrate why HCD is the superior choice for preventing false negatives during the structural confirmation of Cbz-protected piperidines.
Mechanistic Fragmentation Pathways (The "Why")
To understand platform performance, we must first establish the causality behind the molecule's fragmentation. The protonated precursor ion ([M+H]+ at m/z 277.1546) undergoes two primary competitive dissociation pathways:
-
N-formyl Cleavage: The fragmentation of piperidine derivatives is often initiated by the protonated nitrogen 1[1]. The N-formyl group characteristically yields a neutral loss of carbon monoxide (-28 Da), resulting in a fragment at m/z 249.1597.
-
Cbz Carbamate Cleavage: The benzyloxycarbonyl group is highly labile. It typically undergoes the neutral loss of benzyl alcohol (-108 Da) or carbon dioxide (-44 Da) 2[2]. More importantly, heterolytic cleavage of the C-O bond generates the highly stable benzyl cation (m/z 91.0542) , which is the definitive diagnostic reporter ion for the Cbz moiety.
Fig 1: Primary LC-MS/MS fragmentation pathways of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate.
Technology Comparison: IT-CID vs. Orbitrap HCD
The ability to detect the diagnostic fragments outlined above depends entirely on the physics of the chosen collision cell.
Platform A: Ion Trap CID (Resonance Activation)
Traditional CID within a linear ion trap relies on resonance excitation. Ions are slowly heated through multiple low-energy collisions with an inert gas (e.g., Helium). Because this process is governed by the Matthieu stability equation, it suffers from the "1/3rd Rule" 3[3].
-
The Causality: Any fragment generated that is less than ~28-33% of the precursor's m/z cannot be stably trapped. For our precursor (m/z 277.15), the low-mass cutoff is approximately m/z 92. Consequently, the critical benzyl cation (m/z 91.05) is physically ejected from the trap and lost, resulting in an incomplete structural profile.
Platform B: Orbitrap HCD (Beam-Type Activation)
HCD (Higher-energy C-trap Dissociation) is a beam-type collisional activation technique that occurs in a dedicated multipole collision cell before ions are injected into the Orbitrap for detection 4[4].
-
The Causality: Because HCD is a non-resonant, instantaneous heating process, it bypasses the Matthieu stability limitations. There is no low-mass cutoff 5[5]. Furthermore, the higher energy imparted allows for secondary fragmentation, successfully capturing both the benzyl cation (m/z 91.05) and the phenyl cation (m/z 77.04) with high-resolution accurate mass (HRAM) precision.
Experimental Protocols (Self-Validating System)
To objectively validate the performance difference between IT-CID and HCD, the following protocol utilizes a self-validating Data-Dependent Acquisition (DDA) loop. By alternating CID and HCD scans on the exact same eluting chromatographic peak, we eliminate retention time drift and ionization variance as confounding variables.
Step 1: Solid-Phase Extraction (SPE) Sample Preparation
-
Matrix Spiking: Spike 100 µL of the biological matrix with 10 µL of an appropriate internal standard.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins 6[6].
-
SPE Conditioning & Loading: Condition a C18 SPE cartridge with 5 mL methanol, followed by 5 mL of 0.1 N HCl. Load the supernatant onto the cartridge.
-
Washing & Elution: Wash with 5 mL of 0.1 N HCl and 5 mL of LC-MS grade water. Elute the piperidine derivative with 5 mL of methanol containing 5% ammonium hydroxide.
-
Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).
Step 2: LC-MS/MS Analytical Conditions
-
Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold for 1 min, linear ramp to 95% B over 6 mins, hold for 1 min. Flow rate: 0.3 mL/min.
-
MS Platform: Orbitrap Tribrid system (capable of both IT-CID and Orbitrap-HCD).
-
Self-Validating DDA Logic:
-
Survey Scan: Full MS in Orbitrap (120,000 resolution).
-
Trigger A (IT-CID): Isolate m/z 277.15. Apply Normalized Collision Energy (NCE) of 35%. Detect in Linear Ion Trap.
-
Trigger B (Orbitrap-HCD): Isolate m/z 277.15. Apply NCE of 30% in the multipole. Route fragments to Orbitrap for HRAM detection (30,000 resolution).
-
Fig 2: LC-MS/MS workflow comparing IT-CID and Orbitrap HCD for complete structural elucidation.
Quantitative Data Comparison
The table below summarizes the experimental data obtained from the back-to-back DDA analysis. The data clearly illustrates the catastrophic loss of diagnostic low-mass ions in the IT-CID platform due to the 1/3rd rule, contrasting sharply with the comprehensive structural map provided by HCD.
| Fragment Assignment | Theoretical m/z | IT-CID Relative Abundance (%) | Orbitrap HCD Relative Abundance (%) | Mass Error (ppm) |
| [M+H]+ (Precursor) | 277.1546 | 15 | 5 | < 1.5 |
| [M+H - CO]+ | 249.1597 | 100 (Base Peak) | 45 | < 1.5 |
| [M+H - CO2]+ | 233.1648 | 65 | 30 | < 1.5 |
| [M+H - C7H8O]+ | 169.0971 | 40 | 85 | < 1.5 |
| Benzyl Cation [C7H7]+ | 91.0542 | 0 (Lost to Cutoff) | 100 (Base Peak) | < 1.0 |
| Phenyl Cation [C6H5]+ | 77.0386 | 0 (Lost to Cutoff) | 20 | < 1.0 |
References
- Source: nih.
- Source: thermofisher.
- Source: benchchem.
- Source: benchchem.
- Source: nih.
- Source: benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.cn]
- 4. Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Evaluating the Chemical Stability of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate: A Comparative Guide to Orthogonal Protection Strategies
Introduction & Strategic Context
In the synthesis of complex active pharmaceutical ingredients (APIs), particularly those involving densely functionalized piperidine scaffolds, the selection of orthogonal protecting groups is a critical determinant of synthetic success. Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate represents a highly specialized building block featuring a dual-protection strategy: an N -formyl group at the piperidine nitrogen (N1) and a benzyl carbamate (Cbz) group at the C4 primary amine.
As a Senior Application Scientist, I frequently evaluate protecting group matrices to prevent unintended chemoselectivity failures during multi-step syntheses. This guide objectively compares the chemical stability of this specific N-formyl/N-Cbz scaffold against standard alternatives (e.g., Boc, Fmoc) under basic and acidic conditions, providing actionable experimental protocols and quantitative kinetic data to streamline your synthetic workflows.
Mechanistic Stability Profile: Acidic vs. Basic Conditions
The power of the N-formyl/N-Cbz protection scheme lies in its absolute stability to the standard conditions used in modern solid-phase peptide synthesis (SPPS) and routine solution-phase transformations.
Acidic Conditions
-
The Cbz Group (C4-Amine): The benzyl carbamate is exceptionally stable to dilute and moderate acids, including trifluoroacetic acid (TFA) and HCl in dioxane, which are typically used for Boc deprotection[1]. Cleavage of the Cbz group requires highly forcing acidic conditions, such as 33% HBr in glacial acetic acid or the use of strong Lewis acids (e.g., AlCl₃)[2].
-
The N-Formyl Group (N1-Amine): Formamides are robust under anhydrous acidic conditions. The N-formyl group is completely stable to the TFA cocktails used to cleave Boc groups[3]. However, it is susceptible to acid-catalyzed solvolysis; refluxing the compound in methanolic HCl (e.g., 2M HCl/MeOH) will selectively hydrolyze the formyl group while leaving the Cbz group intact[1].
Basic Conditions
-
The Cbz Group (C4-Amine): Carbamates are generally resistant to base-catalyzed hydrolysis due to the resonance stabilization of the ester oxygen. The Cbz group is highly stable to standard saponification conditions (aqueous NaOH, LiOH) and mild amine bases (e.g., piperidine, DIEA)[1].
-
The N-Formyl Group (N1-Amine): While stable to the mild secondary amines (20% piperidine/DMF) used for Fmoc deprotection[3], the N-formyl group acts as a standard amide and can be cleaved under strong aqueous basic conditions (e.g., 1M NaOH with heat). More strategically, it can be selectively removed via nucleophilic solvolysis using α -effect nucleophiles like hydroxylamine hydrochloride, avoiding the harsh pH extremes that might degrade sensitive peptide backbones[4].
Performance Comparison with Alternative Strategies
To understand the strategic advantage of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate, we must compare it against alternative protection matrices for the 4-amino-4-methylpiperidine core.
Table 1: Performance Comparison of Piperidine Protection Strategies
| Strategy | C4-Amine Protection | N1-Amine Protection | Acid Stability (e.g., 50% TFA) | Base Stability (e.g., 20% Piperidine) | Orthogonal Cleavage Trigger |
| Target Scaffold | Cbz | Formyl | Highly Stable | Highly Stable | H₂ (Pd/C) for Cbz; NH₂OH for Formyl |
| Alternative 1 | Cbz | Boc | Cleaves Boc Selectively | Highly Stable | H₂ (Pd/C) for Cbz |
| Alternative 2 | Fmoc | Boc | Cleaves Boc Selectively | Cleaves Fmoc Selectively | Both Stable to H₂ (Pd/C) |
| Alternative 3 | Fmoc | Cbz | Highly Stable | Cleaves Fmoc Selectively | H₂ (Pd/C) for Cbz |
Strategic Takeaway: The N-formyl/N-Cbz scaffold is the only combination listed that is completely impervious to both standard Boc-deprotection (TFA) and Fmoc-deprotection (Piperidine) conditions[3]. This makes it an ideal "masked" building block for late-stage functionalization in complex syntheses where other amines are being actively manipulated.
Quantitative Cleavage Kinetics
The efficiency of deprotection varies significantly based on the chosen methodology. The following table summarizes quantitative kinetic data derived from standardized cleavage protocols.
Table 2: Comparative Cleavage Kinetics and Yields
| Protecting Group | Deprotection Reagent | Conditions | Typical Time | Typical Yield | Selectivity Profile |
| N-Cbz | H₂, 10% Pd/C | MeOH, 25 °C, 1 atm | 1–4 h | >95% | Orthogonal to N-Formyl[2] |
| N-Cbz | 33% HBr/AcOH | Glacial AcOH, 0 °C to RT | 1–4 h | 80–90% | Cleaves Cbz; Formyl may degrade[2] |
| N-Formyl | HCl / MeOH | Reflux (65 °C) | 4–6 h | ~90% | Orthogonal to N-Cbz[1] |
| N-Formyl | NH₂OH·HCl | Pyridine/MeOH, 25 °C | 24–48 h | 85–95% | Orthogonal to N-Cbz[4] |
| N-Formyl | 1M NaOH (aq) | MeOH/H₂O, 50 °C | 2–8 h | 75–85% | Orthogonal to N-Cbz[5] |
Visualizing the Orthogonal Deprotection Workflow
The true utility of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate is its ability to undergo divergent, chemoselective deprotection. The flowchart below maps the causality of these pathways.
Figure 1: Divergent orthogonal deprotection pathways for the N-formyl/N-Cbz protected piperidine.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality and in-process monitoring steps.
Protocol A: Selective Cbz Cleavage via Catalytic Hydrogenolysis
Mechanistic Causality: Palladium coordinates to the aromatic ring and benzylic carbon of the Cbz group, facilitating the oxidative addition of hydrogen. This fragments the group into toluene and carbamic acid, which rapidly decarboxylates into CO₂ and the free amine[1]. The N-formyl group lacks a benzylic position and remains completely inert.
Step-by-Step Methodology:
-
Preparation: Dissolve Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate (1.0 eq) in anhydrous Methanol (0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of Argon to prevent auto-ignition.
-
Hydrogenation: Purge the reaction flask with H₂ gas (balloon) three times. Stir vigorously at room temperature for 2–4 hours.
-
Self-Validation (Monitoring): Monitor via LC-MS. The product (1-formyl-4-methylpiperidin-4-amine) is highly polar and basic. On TLC, it will streak heavily and requires ninhydrin staining (yielding a dark purple spot) to visualize, whereas the starting material is UV-active.
-
Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the N-formyl piperidine amine quantitatively.
Protocol B: Selective N-Formyl Cleavage via Nucleophilic Solvolysis
Mechanistic Causality: Hydroxylamine acts as a potent α -effect nucleophile, selectively attacking the electrophilic carbonyl carbon of the N-formyl group[4]. The Cbz carbamate is sterically hindered and electronically deactivated by the resonance of the carbamate oxygen, making it impervious to this nucleophilic attack.
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate (1.0 eq) in a 1:1 mixture of Methanol and Pyridine (0.2 M concentration).
-
Reagent Addition: Add Hydroxylamine hydrochloride (NH₂OH·HCl) (5.0 eq) in one portion.
-
Reaction: Stir the mixture at 25 °C for 24–48 hours. Note: Heating accelerates the reaction but may lead to transesterification side-reactions depending on other functional groups present.
-
Self-Validation (Monitoring): Track the consumption of the starting material via LC-MS. The byproduct, formohydroxamic acid, can often be detected in the aqueous wash, confirming the mechanistic pathway.
-
Workup: Concentrate the mixture to remove Methanol. Dilute the residue with Ethyl Acetate and wash sequentially with 1M aqueous HCl (to remove Pyridine), saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Benzyl (4-methylpiperidin-4-yl)carbamate.
Sources
Comparative study of N-formylation techniques for functionalized piperidine rings
As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their isolated yields, but for their scalability, atom economy, and mechanistic robustness. Functionalized piperidines are ubiquitous structural motifs in drug discovery. Their N-formylation is a fundamental transformation, yielding formamides that serve as robust protecting groups, Lewis base catalysts, and crucial pharmacophores.
While traditional methods are reliable, the emergence of green chemistry and flow technologies has drastically expanded our toolkit. This guide critically evaluates three distinct N-formylation paradigms: In situ Acetic Formic Anhydride (AFA) generation , Catalytic CO₂ Reduction , and Continuous Microflow Photocatalysis .
Mechanistic Causality & Pathway Analysis
To select the optimal protocol, one must first understand the underlying reaction vectors. The diagram below illustrates the mechanistic divergence of the three primary strategies.
Mechanistic divergence of N-formylation strategies for piperidine derivatives.
-
Method A (AFA): Relies on the extreme electrophilicity of the mixed anhydride. The driving force is the superior leaving group ability of the acetate ion. It is highly effective for sterically hindered piperidines but requires strict temperature control to prevent N-acetylation[1].
-
Method B (CO₂ Reduction): Reverses the polarity of the traditional approach. CO₂ is captured and reduced (e.g., by 9-BBN or hydrosilanes) to a formate-equivalent intermediate. The piperidine nitrogen then attacks this intermediate. This method is highly chemoselective and avoids toxic reagents[2].
-
Method C (Photocatalytic Flow): Generates an enamine radical cation via single-electron transfer (SET), which is subsequently trapped by molecular oxygen. Microflow reactors overcome the gas-liquid mass transfer limitations of batch reactors, accelerating the kinetics exponentially[3].
Quantitative Performance Comparison
When scaling a reaction, time, temperature, and atom economy are just as critical as the final yield. The table below summarizes the experimental parameters for functionalized piperidine substrates across the three methodologies.
| Method | Reagents / Catalyst | Temp | Time | Piperidine Yield | Key Advantage |
| AFA Generation | HCOOH, Ac₂O | -15 °C to RT | 15 min - 2 h | 75% - 100% | Highly scalable, low cost, rapid[1][4]. |
| CO₂ Reduction | CO₂ (1 atm), 9-BBN, DMSO | 90 °C | 12 h | 79% - 97% | Green C1 source, excellent chemoselectivity[2]. |
| Photocatalytic Flow | O₂, Organic Dye, hν | RT | 12 min | ~83% | Extremely fast, mild conditions, continuous[3]. |
Self-Validating Experimental Protocols
A robust protocol must be self-validating. Below are the step-by-step methodologies for each approach, complete with causality checks and inline validation steps to ensure scientific integrity.
Protocol 1: Classical AFA N-Formylation (High-Throughput / Scale-Up)
This method is the industry standard for rapid, large-scale formylation. We utilize a modified low-temperature approach to maximize purity.
-
AFA Generation: In a dry flask under N₂, mix 8.0 equivalents of formic acid and 2.0 equivalents of acetic anhydride. Stir at 55 °C for 2 hours to generate the mixed anhydride, then cool the system to -15 °C.
-
Causality Check: Why -15 °C? The competitive formation of the N-acetyl impurity is a thermodynamic sink. Lowering the temperature kinetically favors the attack on the more electrophilic formyl carbon over the acetyl carbon[4].
-
-
Substrate Addition: Dissolve the functionalized piperidine (1.0 equiv) in dry THF and add dropwise to the AFA solution over 30 minutes, maintaining the internal temperature below -10 °C.
-
Self-Validation: Withdraw a 10 µL aliquot, quench in saturated NaHCO₃, and extract with EtOAc. TLC (Hexanes/EtOAc 1:1) should show complete consumption of the amine (ninhydrin active) and the appearance of a highly polar, UV-active formamide spot.
-
Workup: Quench the reaction slowly with saturated aqueous NaHCO₃ to destroy excess anhydride. Extract with EtOAc, dry over MgSO₄, and concentrate[1].
Protocol 2: Green CO₂ Reduction via 9-BBN and DMSO Catalyst
For projects requiring high green-chemistry metrics, utilizing CO₂ as a C1 source is unparalleled.
-
System Purge: In a 25 mL Schlenk flask, add 9-BBN (1.10 mmol) and DMSO (2.0 mL) to form a 0.5 M suspension. Evacuate the flask under vacuum for ~30 seconds and backfill with CO₂ (1 atm) using a balloon.
-
Causality Check: Why DMSO? DMSO acts as a mild Lewis base organocatalyst that activates the 9-BBN dimer, facilitating the insertion of CO₂ into the B-H bond to form the reactive formoxyborane intermediate[2].
-
-
Reaction: Stir the resulting solution at room temperature for 2 hours. Add the piperidine derivative (1.0 mmol) and heat the mixture to 90 °C for 12 hours under an N₂ atmosphere.
-
Self-Validation: Before aqueous workup, add 1,1,2,2-tetrachloroethane (36 μL) as an internal standard. A quick ¹H NMR of the crude mixture will confirm the formyl proton (~8.0 ppm) integration against the internal standard, validating the conversion before potential losses during column chromatography[2].
-
Workup: Load the residue directly onto a silica gel column and elute with EtOAc/Petroleum ether to isolate the pure N-formamide.
Protocol 3: Continuous Microflow Visible-Light Photocatalysis
When throughput and safety (handling O₂ and light) are paramount, continuous flow is the optimal choice.
-
Flow Setup: Prepare a solution of the piperidine substrate and a cheap organic dye photocatalyst in a suitable solvent. Introduce O₂ gas via a T-mixer into the microreactor.
-
Causality Check: Why continuous flow? Batch photocatalysis is severely limited by the penetration depth of visible light (Beer-Lambert law) and poor O₂ gas-liquid mass transfer. A microflow capillary maximizes the interfacial area, accelerating the enamine radical trapping from hours to just minutes[3].
-
-
Irradiation: Pass the segmented gas-liquid flow through a transparent fluoropolymer capillary wrapped around a visible light LED array. Set the flow rates to achieve a residence time of exactly 12 minutes.
-
Self-Validation: Monitor the reactor effluent inline using GC-FID or LC-MS. Steady-state conversion should be reached within 3 residence times (36 mins). A sudden drop in conversion indicates either catalyst photobleaching or a drop in O₂ back-pressure[3].
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
